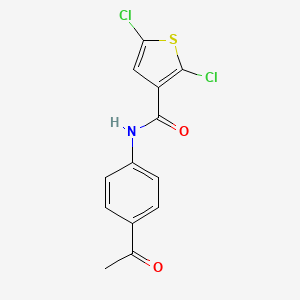

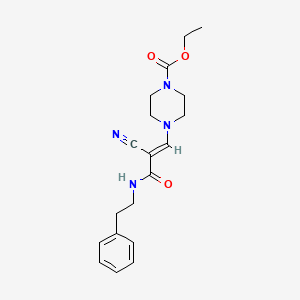

3-(4-Tert-butylphenyl)-3-oxopropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Tert-butylphenyl)-3-oxopropanamide, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. TBOA is a selective inhibitor of excitatory amino acid transporters, which are responsible for regulating the levels of glutamate in the brain. In

Applications De Recherche Scientifique

Structural and Coordination Properties

Research by Ito, Freytag, and Yoshifuji (2006) detailed the structural and coordination properties of related compounds, which can inform the understanding of 3-(4-Tert-butylphenyl)-3-oxopropanamide. They synthesized a novel bidentate ligand through oxidative coupling, shedding light on the potential applications in coordination chemistry (Ito, Freytag, & Yoshifuji, 2006).

Oxidative Addition Reactions

Pater et al. (2004) investigated oxidative addition reactions with alkyl halides, revealing insights that can be applied to similar compounds like 3-(4-Tert-butylphenyl)-3-oxopropanamide. Their findings highlight the complex's solubility in organic solvents and its potential for further characterization (Pater et al., 2004).

Stereoselective Synthesis

Roje et al. (1998) focused on the stereoselective synthesis of related compounds, an aspect crucial for the development of pharmaceuticals and fine chemicals. Their method for producing certain fungicides could inform the synthesis processes of 3-(4-Tert-butylphenyl)-3-oxopropanamide (Roje et al., 1998).

Electronic Interactions

Miesel et al. (2015) explored the influence of bulky substituents on electronic interactions in certain ferrocenyl-substituted compounds. This research can guide the understanding of electronic properties in 3-(4-Tert-butylphenyl)-3-oxopropanamide, particularly when designing materials for electronic applications (Miesel et al., 2015).

Antioxidative and Antimicrobial Activities

Yildirim (2020) synthesized new heterocyclic compounds containing a similar structure and assessed their antioxidative and antimicrobial activities. These findings suggest potential biomedical applications for 3-(4-Tert-butylphenyl)-3-oxopropanamide (Yildirim, 2020).

Enantiospecific Reactions

Ayitou et al. (2009) studied enantiospecific reactions in alpha-oxoamides, highlighting their potential in producing high enantioselectivity solutions. This research could be relevant to the study of 3-(4-Tert-butylphenyl)-3-oxopropanamide in producing specific enantiomers (Ayitou et al., 2009).

Electrochemical Properties

Ozyurt et al. (2008) synthesized a polythiophene derivative with similar structures, exploring its electrochemical properties. This can provide insights into the electrochemical applications of 3-(4-Tert-butylphenyl)-3-oxopropanamide (Ozyurt et al., 2008).

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-3-oxopropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11(15)8-12(14)16/h4-7H,8H2,1-3H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSRTGNIILJASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-3-oxopropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)

![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)

![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)